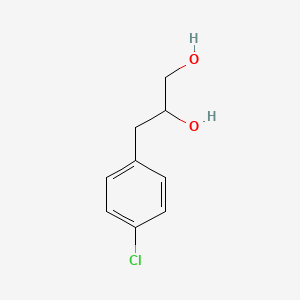
2-(4-Chlorophenoxy)-6-quinolinyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenoxy)-6-quinolinyl trifluoromethanesulfonate is an organic compound that features a quinoline ring substituted with a chlorophenoxy group and a trifluoromethanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-6-quinolinyl trifluoromethanesulfonate typically involves the reaction of 2-(4-chlorophenoxy)-6-quinoline with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include a temperature range of 0°C to room temperature and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-6-quinolinyl trifluoromethanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Reduction: The chlorophenoxy group can be reduced to form the corresponding phenol derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of phenol derivatives.
Scientific Research Applications
2-(4-Chlorophenoxy)-6-quinolinyl trifluoromethanesulfonate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-6-quinolinyl trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The quinoline ring can interact with biological targets, such as enzymes or receptors, potentially leading to the modulation of their activity. The chlorophenoxy group can contribute to the compound’s overall bioactivity by enhancing its binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)quinoline: Lacks the trifluoromethanesulfonate group, which may result in different reactivity and bioactivity.
6-Quinolinyl trifluoromethanesulfonate: Lacks the chlorophenoxy group, which may affect its binding affinity and specificity.
2-(4-Chlorophenoxy)-6-quinolinyl sulfonate: Contains a sulfonate group instead of a trifluoromethanesulfonate group, which may influence its chemical properties and reactivity.
Uniqueness
2-(4-Chlorophenoxy)-6-quinolinyl trifluoromethanesulfonate is unique due to the presence of both the chlorophenoxy and trifluoromethanesulfonate groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H9ClF3NO4S |
|---|---|
Molecular Weight |
403.8 g/mol |
IUPAC Name |
[2-(4-chlorophenoxy)quinolin-6-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C16H9ClF3NO4S/c17-11-2-4-12(5-3-11)24-15-8-1-10-9-13(6-7-14(10)21-15)25-26(22,23)16(18,19)20/h1-9H |
InChI Key |
ADBKXGXAHBORFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC3=C(C=C2)C=C(C=C3)OS(=O)(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(phenoxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13875079.png)






![2-Phenylpyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B13875128.png)

![2-[6-(1-Ethoxyethenyl)pyridin-3-yl]propan-2-ol](/img/structure/B13875133.png)


![[3-(5-methyl-1H-imidazol-4-yl)phenyl]methanamine](/img/structure/B13875148.png)
